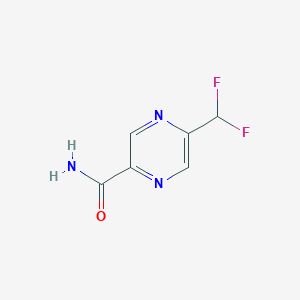
2-Pyrazinecarboxamide, 5-(difluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrazinecarboxamide, 5-(difluoromethyl)- is a chemical compound with the molecular formula C6H4F2N2O It is a derivative of pyrazinecarboxamide, where a difluoromethyl group is attached to the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of pyrazinecarboxamide with difluoromethylating agents under controlled conditions
Industrial Production Methods
Industrial production of 2-Pyrazinecarboxamide, 5-(difluoromethyl)- may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Pyrazinecarboxamide, 5-(difluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Pyrazinecarboxamide, 5-(difluoromethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Pyrazinecarboxamide, 5-(difluoromethyl)- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrazinecarboxamide: The parent compound without the difluoromethyl group.
5-Methylpyrazine-2-carboxamide: A similar compound with a methyl group instead of a difluoromethyl group.
5-Chloropyrazine-2-carboxamide: A compound with a chlorine atom instead of a difluoromethyl group.
Uniqueness
2-Pyrazinecarboxamide, 5-(difluoromethyl)- is unique due to the presence of the difluoromethyl group, which can impart different chemical and biological properties compared to its analogs. This group can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C6H5F2N3O |
|---|---|
Molecular Weight |
173.12 g/mol |
IUPAC Name |
5-(difluoromethyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C6H5F2N3O/c7-5(8)3-1-11-4(2-10-3)6(9)12/h1-2,5H,(H2,9,12) |
InChI Key |
IHYMWNUBROPCOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=N1)C(=O)N)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















